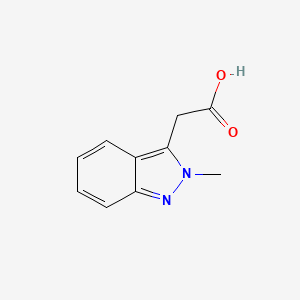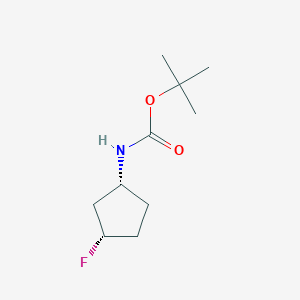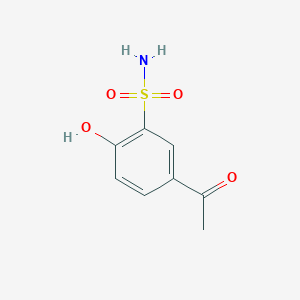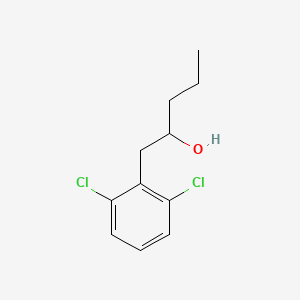![molecular formula C23H18S B13082348 (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene is a synthetic organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene typically involves the coupling of aromatic substrates with alkynes. One efficient method is the electrochemical synthesis, where sulfonhydrazides react with internal alkynes under electrochemical conditions to form benzothiophene motifs . This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods are preferred for their scalability and efficiency in producing large quantities of the desired compound.
化学反応の分析
Types of Reactions
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives.
科学的研究の応用
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of (E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
類似化合物との比較
Similar Compounds
Benzofuran derivatives: Similar in structure but contain an oxygen atom instead of sulfur.
Benzimidazole derivatives: Contain a nitrogen atom in the heterocyclic ring.
Pyrazole derivatives: Five-membered rings with two nitrogen atoms.
Uniqueness
(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene is unique due to its specific substitution pattern and the presence of both a styryl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C23H18S |
|---|---|
分子量 |
326.5 g/mol |
IUPAC名 |
6-methyl-2-[4-[(E)-2-phenylethenyl]phenyl]-1-benzothiophene |
InChI |
InChI=1S/C23H18S/c1-17-7-12-21-16-23(24-22(21)15-17)20-13-10-19(11-14-20)9-8-18-5-3-2-4-6-18/h2-16H,1H3/b9-8+ |
InChIキー |
IITVDMCGRMBTSM-CMDGGOBGSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)
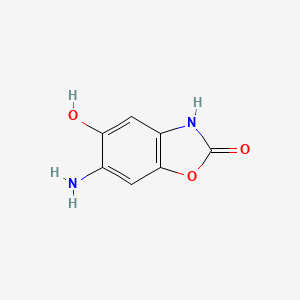


amine](/img/structure/B13082294.png)
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)
